molecular formula C9H12ClN B082161 1,2,3,4-Tetrahydroisoquinoline hydrochloride CAS No. 14099-81-1

1,2,3,4-Tetrahydroisoquinoline hydrochloride

Cat. No. B082161
CAS RN: 14099-81-1
M. Wt: 169.65 g/mol
InChI Key: MGFREDWKELGWML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves several chemical reactions, including the Bischler-Napieralski reaction, reduction, and salt formation processes. An example includes synthesizing 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride through acylation and subsequent reactions with a yield of 41.1% (Lin Xi, 2011). Additionally, there are methods like the DDQ-mediated sp(3) C-H bond arylation under mild conditions for generating functionalized derivatives (Wataru Muramatsu et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline hydrochloride has been determined through various spectroscopic methods, including IR and NMR. The absolute configuration of related compounds, such as (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been established by X-ray diffraction methods (H. Nakahara et al., 1998).

Chemical Reactions and Properties

This compound is involved in numerous chemical reactions, such as the domino reaction of aromatic amines with cyclic enol ethers, leading to the efficient synthesis of various tetrahydroquinoline derivatives (Jianheng Zhang, Chao‐Jun Li, 2002). It also plays a role in inhibiting phenylethanolamine N-methyltransferase, showing selective biological activities (G. L. Grunewald et al., 1999).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline derivatives, such as solubility and melting points, depend significantly on their molecular structure and substituents. Detailed physical property analysis requires specific experimental data for each derivative.

Chemical Properties Analysis

The chemical properties of 1,2,3,4-tetrahydroisoquinoline hydrochloride include its reactivity in nucleophilic addition reactions, ability to undergo electrophilic substitutions, and participation in cycloaddition reactions. These properties are explored through various synthesis methods and chemical reactions, highlighting the versatility and applicability of tetrahydroisoquinoline derivatives in organic synthesis and medicinal chemistry (S. Kotha et al., 2014).

Scientific Research Applications

  • Medicinal Chemistry
  • Medicinal Chemistry

    • Application : 1,2,3,4-Tetrahydroisoquinolines (THIQ) are a significant class of isoquinoline alkaloids. They form the basis for natural and synthetic compounds that exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods of Application : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity . The synthesis of C(1)-substituted THIQs has been explored using transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .
    • Results or Outcomes : The development of these THIQ analogs has resulted in compounds with potent biological activity. These compounds have shown promising results against various infective pathogens and neurodegenerative disorders .
  • Pharmaceutical Research

    • Application : 1,2,3,4-Tetrahydroisoquinoline is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as antiproliferative tubulin inhibitors .
  • Synthesis of Alkaloids

    • Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. It has been used in the synthesis of its C(1)-substituted derivatives, which can act as precursors for various alkaloids displaying multifarious biological activities .
    • Methods of Application : The synthesis of C(1)-substituted 1,2,3,4-tetrahydroisoquinolines has been explored using multicomponent reactions . These reactions improve the atom economy, selectivity, and yield of the product .
    • Results or Outcomes : The development of these C(1)-substituted derivatives has led to the creation of various alkaloids with diverse biological activities .
  • Antineuroinflammatory Agents

    • Application : N-benzyl 1,2,3,4-tetrahydroisoquinolines are known to function as antineuroinflammatory agents .

Safety And Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The hazard statements include H301, H310, H314, H332, H371, H412 .

Future Directions

THIQ based natural and synthetic compounds have garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,10H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFREDWKELGWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930967
Record name 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline hydrochloride

CAS RN

14099-81-1
Record name 1,2,3,4-Tetrahydroisoquinoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14099-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydroisoquinoline Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
440
Citations
HM Zhong, FJ Villani, R Marzouq - Organic process research & …, 2007 - ACS Publications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline (1) or its hydrochloride salt (4) is an expensive chemical with limited commercial availability. We report an improved and practical synthesis of …
Number of citations: 16 pubs.acs.org
ML Mohler, GS Kang, SS Hong, R Patil… - Journal of medicinal …, 2006 - ACS Publications
Cultured rat astrocytes and C6 rat glioma were used as a differential screen for a variety of 1,2,3,4-tetrahydroisoquinoline (THI) derivatives. Compound 1 [1-(biphenyl-4-ylmethyl)-1,2,3,4-…
Number of citations: 27 pubs.acs.org
R Patil, S Patil, XD Wang, F Ma, WE Orr, W Li… - Medicinal chemistry …, 2011 - Springer
Novel tetrahydroisoquinoline (THI) analogs were designed, synthesized, and their antiglioma activity was evaluated. The results showed that 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-…
Number of citations: 7 link.springer.com
H Kubota, T Watanabe, A Kakefuda, N Masuda… - Bioorganic & medicinal …, 2004 - Elsevier
A series of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their bradycardic activities in isolated guinea pig right atria and in urethane-…
Number of citations: 18 www.sciencedirect.com
T Ogiyama, M Inoue, S Honda, H Yamada… - Bioorganic & Medicinal …, 2014 - Elsevier
N-type calcium channels represent a promising target for the treatment of neuropathic pain. The selective N-type calcium channel blocker ziconotide ameliorates severe chronic pain but …
Number of citations: 6 www.sciencedirect.com
KSP McNaught, U Thull, PA Carrupt, C Altomare… - Biochemical …, 1996 - Elsevier
Isoquinoline derivatives exert 1-methyl-4-phenylpyridinium (MPP + )-like activity as inhibitors of complex I and α-ketoglutarate dehydrogenase activity in rat brain mitochondrial …
Number of citations: 51 www.sciencedirect.com
R Patil, A Hosni-Ahmed, TS Jones… - Anti-Cancer Agents …, 2014 - ingentaconnect.com
Glioblastoma Multiforme (GBM) continues to demand improved chemotherapeutic solutions. In order to discover novel chemotherapeutic agents for GBM, we identified novel …
Number of citations: 7 www.ingentaconnect.com
E Zara-Kaczian, L Gyorgy, G Deak… - Journal of medicinal …, 1986 - ACS Publications
As shown by structure-activity relationship studies in 8-(substituted-amino)-4-aryl-2-methyl-l, 2, 3, 4-tetrahydro-isoquinolines, the most important structural requirement for a marked …
Number of citations: 48 pubs.acs.org
M OHKUBO, A KUNO, K KATSUTA, Y UEDA… - Chemical and …, 1996 - jstage.jst.go.jp
A series of 1, 2, 3, 4-tetrahydroisoquinoline derivatives were synthesized and evaluated for anticonvulsant activity against intracerebro-ventriculas (icv) N-methyl-D-aspartate (NMDA)-…
Number of citations: 39 www.jstage.jst.go.jp
Y Kotake, M Yoshida, M Ogawa, Y Tasaki, M Hirobe… - Neuroscience …, 1996 - Elsevier
1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1BnTIQ·HCl) (22 mg/kg per day) was subcutaneously injected into a monkey, Macaca fascicularis for 66 days to investigate its …
Number of citations: 83 www.sciencedirect.com

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